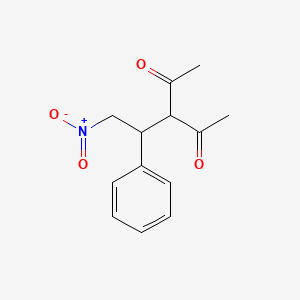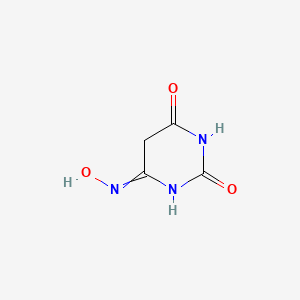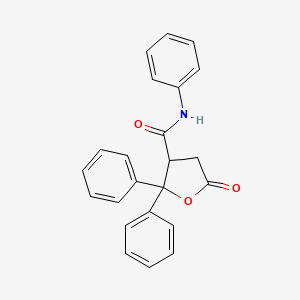
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a tetrahydrofuran ring substituted with a carboxamide group and three phenyl groups, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide typically involves multiple steps, including condensation, oxidation, and nucleophilic substitution reactions. One common method starts with the condensation of appropriate precursors to form the tetrahydrofuran ring, followed by oxidation to introduce the oxo group. The final step involves the nucleophilic substitution to attach the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods are continuously refined to improve efficiency and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of additional oxo groups or modification of existing ones.
Reduction: Conversion of oxo groups to hydroxyl groups or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo-substituted derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Aplicaciones Científicas De Investigación
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Oxo-1-phenylpyrrolidin-3-ylpyrimidine-5-carboxamides
- 5-Oxo-hexahydroquinoline derivatives
- 5-Oxo-2-tetrahydrofurancarboxylic acid
Uniqueness
5-Oxo-n,2,2-triphenyltetrahydrofuran-3-carboxamide stands out due to its specific substitution pattern and the presence of three phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
23105-22-8 |
|---|---|
Fórmula molecular |
C23H19NO3 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
5-oxo-N,2,2-triphenyloxolane-3-carboxamide |
InChI |
InChI=1S/C23H19NO3/c25-21-16-20(22(26)24-19-14-8-3-9-15-19)23(27-21,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,26) |
Clave InChI |
VGEWVCWJYKJNGT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


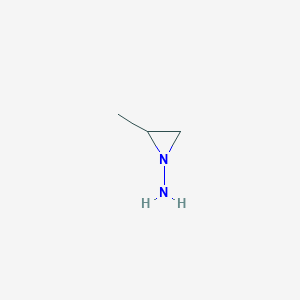
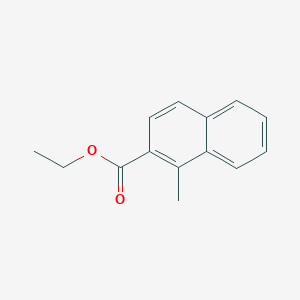
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)



![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
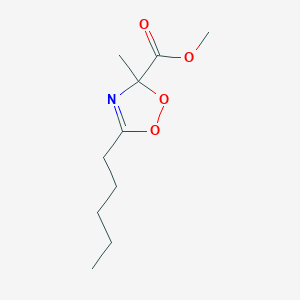
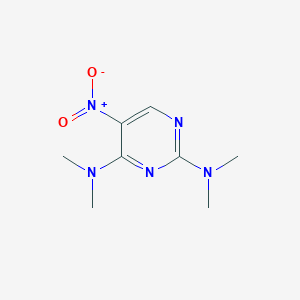
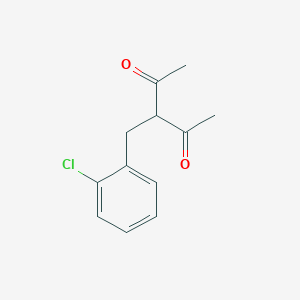
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
